![molecular formula C26H25NO4 B13488372 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(propan-2-yl)phenyl]acetic acid is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an isopropyl-substituted phenyl ring, and an acetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(propan-2-yl)phenyl]acetic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 4-isopropylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and coupling reactions.
Purification: The product is purified using techniques like crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(propan-2-yl)phenyl]acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium carbonate.
Coupling Reaction: DCC or DIC, DMAP.
Deprotection: Piperidine.
Major Products
Fmoc-Protected Amino Acids: Used in peptide synthesis.
Peptide Chains: Formed through coupling reactions with other amino acids.
科学的研究の応用
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(propan-2-yl)phenyl]acetic acid has several scientific research applications:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect amino groups.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biological Research: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
作用機序
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(propan-2-yl)phenyl]acetic acid involves:
Protection of Amino Groups: The Fmoc group protects the amino group from unwanted reactions during peptide synthesis.
Coupling Reactions: Facilitates the formation of peptide bonds by reacting with carboxyl groups of other amino acids.
Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
Fmoc-Glycine: Similar in structure but with a glycine moiety instead of the isopropyl-substituted phenyl ring.
Fmoc-Alanine: Contains an alanine moiety, differing in the side chain structure.
Fmoc-Valine: Features a valine moiety, with a different side chain compared to the isopropyl-substituted phenyl ring.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(propan-2-yl)phenyl]acetic acid is unique due to its specific combination of the Fmoc group and the isopropyl-substituted phenyl ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in specific peptide synthesis applications where these properties are advantageous.
特性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C26H25NO4/c1-16(2)17-11-13-18(14-12-17)24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,16,23-24H,15H2,1-2H3,(H,27,30)(H,28,29) |
InChIキー |
NOUDRWBADQMWBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


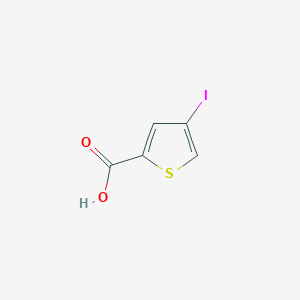
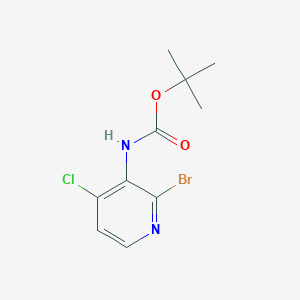
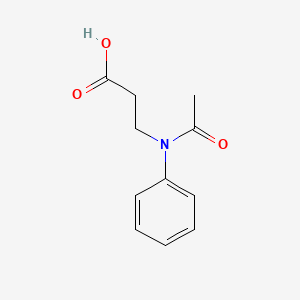
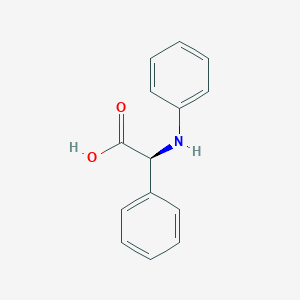
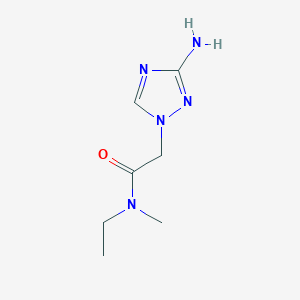
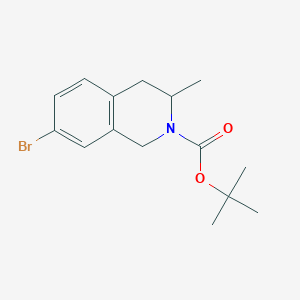
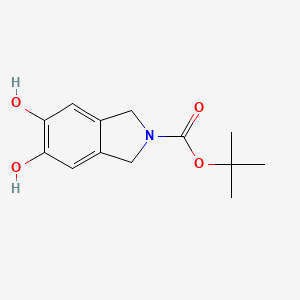
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
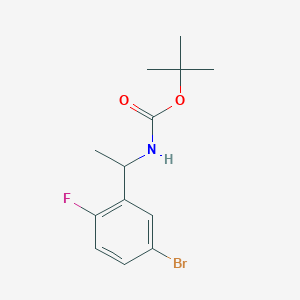

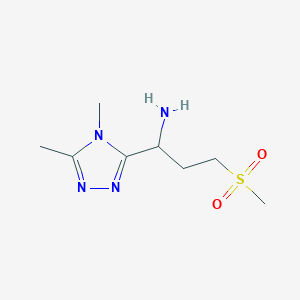
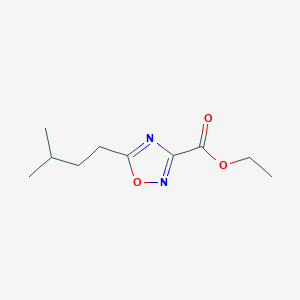
![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
